4-(2,4-Dichlorophenyl)-1,3-thiazole
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Overview
Description
“4-(2,4-Dichlorophenyl)-1,3-thiazole” is a compound that contains a thiazole ring, which is a heterocyclic compound with a ring structure composed of three carbon atoms, one nitrogen atom, and one sulfur atom . The “2,4-Dichlorophenyl” part indicates that there are two chlorine atoms attached to the phenyl group at the 2nd and 4th positions .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a thiazole ring attached to a phenyl ring with two chlorine atoms . The exact structure would depend on the positions of these groups and atoms within the molecule .Scientific Research Applications
Spectroscopic Characterization and Structural Analysis
The compound 4-(2,4-dichlorophenyl)-1,3-thiazole has been characterized through various spectroscopic methods. In one study, the spectroscopic characterization of a novel thiazole scaffold was studied, revealing insights into the molecular structure and formation through FTIR, NMR, and LCMS data. X-ray diffraction studies further indicated the compound's crystalline structure, providing detailed insights into its molecular arrangement (Gayathri et al., 2017).
Corrosion Inhibition Performance
The thiazole derivative has been investigated for its potential as a corrosion inhibitor. Quantum chemical parameters and molecular dynamics simulations were performed to predict the compound's effectiveness in inhibiting corrosion of iron, with theoretical data aligning well with previously reported experimental results (Kaya et al., 2016).
Antimicrobial Properties
Several studies have explored the antimicrobial properties of this compound and its derivatives. For instance, novel 4-aryl/chloroalkyl-2-(2,3,5-trichlorophenyl)-1,3-thiazoles demonstrated promising antimicrobial activity in preliminary screenings (Karegoudar et al., 2008). Additionally, certain thiazolyl urea derivatives showed potential antitumor activities, indicating the compound's versatile biological applications (Ling et al., 2008).
Drug Delivery Systems
Research into drug delivery systems has incorporated this compound. For instance, a novel system using gold nanoparticles stabilized with β-cyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex was developed to improve the delivery of AT drugs in therapy, showing the compound's potential in enhancing drug solubility and stability (Asela et al., 2017).
Mechanism of Action
Mode of Action
Based on its chemical structure, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, or dipole-dipole interactions .
Biochemical Pathways
It is possible that the compound could influence various biochemical pathways depending on its targets .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 4-(2,4-Dichlorophenyl)-1,3-thiazole is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and activity .
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NS/c10-6-1-2-7(8(11)3-6)9-4-13-5-12-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGIKFJCCZIESB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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